molecular formula C18H21BrN2O B6046323 1-[(3-bromophenyl)methyl]-4-(3-methoxyphenyl)piperazine

1-[(3-bromophenyl)methyl]-4-(3-methoxyphenyl)piperazine

Cat. No.: B6046323
M. Wt: 361.3 g/mol
InChI Key: DWICSOCDGDITPS-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-4-(3-methoxyphenyl)piperazine is a compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-bromophenyl)methyl]-4-(3-methoxyphenyl)piperazine typically involves the reaction of 3-bromobenzyl chloride with 3-methoxyphenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. The final product is often purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromophenyl)methyl]-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: 1-[(3-Hydroxyphenyl)methyl]-4-(3-methoxyphenyl)piperazine.

    Reduction: 1-[(3-Phenylmethyl)-4-(3-methoxyphenyl)piperazine.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-bromophenyl)methyl]-4-(3-methoxyphenyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets such as receptors or enzymes. The piperazine ring is known to enhance the binding affinity of the compound to its target, potentially modulating biological pathways involved in inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

  • 1-[(4-Bromophenyl)methyl]-4-(3-methoxyphenyl)piperazine
  • 1-[(3-Chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine
  • 1-[(3-Bromophenyl)methyl]-4-(4-methoxyphenyl)piperazine

Uniqueness: 1-[(3-Bromophenyl)methyl]-4-(3-methoxyphenyl)piperazine is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom at the 3-position of the phenyl ring can enhance its electrophilic properties, making it more reactive in substitution reactions. Additionally, the methoxy group at the 3-position of the other phenyl ring can affect its overall polarity and solubility, potentially influencing its pharmacokinetic properties.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-(3-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O/c1-22-18-7-3-6-17(13-18)21-10-8-20(9-11-21)14-15-4-2-5-16(19)12-15/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWICSOCDGDITPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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